L-Leucine-2,3,3,4,5,5,5,5',5',5'-D10
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Overview
Description
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is an isotopically labeled compound of L-Leucine, a branched-chain amino acid. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, at multiple positions. The molecular formula for L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is (CD3)2CDCD2CD(NH2)CO2H . This isotopic labeling makes it particularly useful in various scientific research applications, including metabolic studies and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is typically synthesized through isotopic exchange reactions. The process involves reacting L-Leucine with deuterium-labeled reagents under specific conditions to replace hydrogen atoms with deuterium . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
In an industrial setting, the production of L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 involves large-scale isotopic exchange reactions. The process is optimized to achieve high yields and purity levels, often exceeding 98% isotopic purity . The industrial methods also focus on cost-effectiveness and scalability to meet the demands of research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 can lead to the formation of keto acids, while reduction can yield amino alcohols .
Scientific Research Applications
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and study the kinetics of leucine metabolism.
Mass Spectrometry: Serves as an internal standard for quantitative analysis of leucine and its metabolites.
Biological Research: Helps in studying protein synthesis and degradation, as well as the regulation of mTOR signaling pathways.
Medical Research: Investigated for its role in muscle protein synthesis and potential therapeutic applications in muscle-wasting diseases.
Industrial Applications: Used in the development of nutritional supplements and pharmaceuticals.
Mechanism of Action
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 exerts its effects primarily through the activation of the mTOR signaling pathway. This pathway is crucial for regulating cell growth, protein synthesis, and autophagy. The deuterium labeling allows for precise tracking and quantification of leucine’s role in these processes . The molecular targets include mTORC1, a key protein complex in the mTOR pathway, and various downstream effectors involved in protein synthesis and cell growth .
Comparison with Similar Compounds
L-Leucine-2,3,3,4,5,5,5,5’,5’,5’-D10 is unique due to its extensive deuterium labeling, which distinguishes it from other isotopically labeled leucine compounds. Similar compounds include:
L-Leucine-5,5,5-D3: Labeled with deuterium at three positions, used in mass spectrometry and protein quantification.
L-Leucine-13C6: Labeled with carbon-13, used in metabolic studies and stable isotope labeling.
L-Leucine-15N: Labeled with nitrogen-15, used in protein synthesis studies and NMR spectroscopy.
These compounds share similar applications but differ in the extent and type of isotopic labeling, which affects their specific uses and advantages in research.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
141.23 g/mol |
IUPAC Name |
deuterio (2S)-2-amino-2,3,3,5,5,5-hexadeuterio-4-(trideuteriomethyl)pentanoate |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,5D/hD |
InChI Key |
ROHFNLRQFUQHCH-GDVYFOOUSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
Canonical SMILES |
CC(C)CC(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.